Trifenatato de Vilanterol

Descripción general

Descripción

Vilanterol, also known as GW-642444, is a long-acting beta-2 agonist . It selectively induces cAMP accumulation in CHO cells expressing the β2-AR over the β1- and β3-ARs . Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA), which was approved in May 2013 in combination with fluticasone furoate for sale as Breo Ellipta by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The development of an improved manufacturing process for the active ingredient vilanterol trifenatate, a potent drug for the treatment of chronic obstructive pulmonary disease (COPD), has been described with high yield and purity . The robust process was demonstrated on a multi kilogram scale .

Molecular Structure Analysis

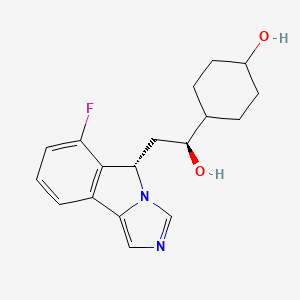

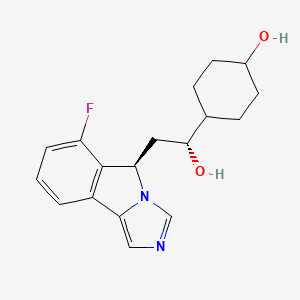

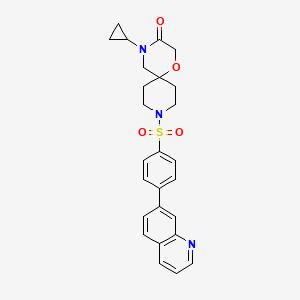

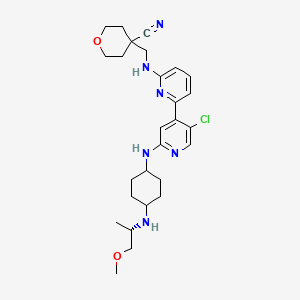

Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity for the once-daily treatment of COPD and asthma . Vilanterol was designed based on the salmeterol molecular scaffold, particularly as an antedrug analog of salmeterol modification by modifying the salmeterol molecule to create homochiral compounds with the ®-configuration . Vilanterol is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively, with a faster onset of action than salmeterol .

Chemical Reactions Analysis

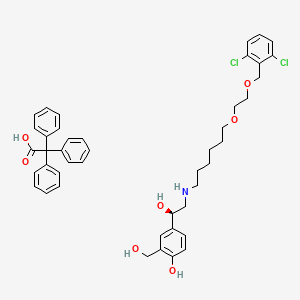

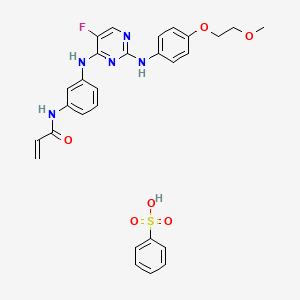

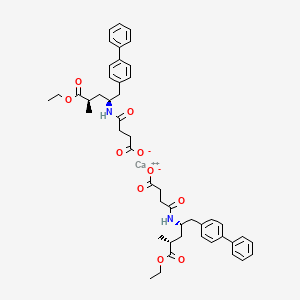

Vilanterol trifenatate is a triphenylacetate salt obtained by combining vilanterol with one equivalent of triphenylacetic acid . It is used in combination with fluticasone furoate for the treatment of bronchospasm associated with chronic obstructive pulmonary disease .

Physical And Chemical Properties Analysis

Vilanterol trifenatate has a chemical formula of C44H49Cl2NO7 and a molecular weight of 774.776 .

Aplicaciones Científicas De Investigación

Tratamiento del Asma

El trifenatato de vilanterol se utiliza en el tratamiento del asma. Es un agonista β2-adrenérgico de acción prolongada (LABA) selectivo con actividad inherente de 24 horas . Esto responde a la necesidad de agonistas β2-adrenérgicos de acción más prolongada para superar el bajo cumplimiento del paciente debido a la frecuencia de los regímenes de dosificación o las complejidades de la administración del fármaco .

Tratamiento de la EPOC

El this compound también se utiliza para el tratamiento una vez al día de la enfermedad pulmonar obstructiva crónica (EPOC) . Está aprobado para su uso en varios productos combinados, como con furoato de fluticasona bajo el nombre comercial BREO ELLIPTA .

Acción antiinflamatoria

El this compound tiene una duración de acción antiinflamatoria. Un estudio caracterizó la cinética de inicio y fin de la acción antiinflamatoria de las vías respiratorias del this compound, según lo evaluado por la fracción de óxido nítrico exhalado (FeNO) .

Efecto broncodilatador

El this compound demostró una duración de acción significativamente más larga que el salmeterol, con el efecto broncodilatador aún aparente a las 22 horas . Este efecto se atribuye a la estimulación de la adenilato ciclasa intracelular, que cataliza la conversión de trifosfato de adenosina (ATP) a monofosfato de adenosina cíclico-3’,5’ (AMPc) .

Selectividad para los receptores β2-adrenérgicos

El this compound es 1000 y 400 veces más selectivo para β2 que para los receptores β1 y β3-adrenérgicos, respectivamente . Esta selectividad lo convierte en un potente broncodilatador.

Reducción de la contracción estimulada eléctricamente

El vilanterol puede reducir la contracción de las tiras de tráquea de cobayo estimuladas eléctricamente . Esta propiedad podría ser útil en el tratamiento de afecciones que implican broncoespasmo.

Sustrato para la glicoproteína P (PgP)

El this compound actúa como sustrato para la glicoproteína P (PgP)

Mecanismo De Acción

Target of Action

Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .

Mode of Action

Vilanterol trifenatate’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Biochemical Pathways

The primary biochemical pathway affected by vilanterol trifenatate is the β2-adrenergic signaling pathway. By stimulating adenylyl cyclase, vilanterol trifenatate increases the production of cAMP, a key secondary messenger in this pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Pharmacokinetics

Vilanterol trifenatate is designed for once-daily treatment of COPD and asthma, demonstrating a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . .

Result of Action

The result of vilanterol trifenatate’s action is the relaxation of bronchial smooth muscle, which helps open up the airways and improve breathing . This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

This is in response to the need for longer-acting β2-adrenergic agonists to overcome poor patient compliance due to the frequency of dosing regimens or complexities of drug administration .

Safety and Hazards

Vilanterol trifenatate can cause damage to organs and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Vilanterol trifenatate is a new once-daily highly selective β2-agonist available in USA and Europe in association with umeclidinium bromide (a long-acting anti-muscarnic agent) and fluticasone furoate (an inhaled corticosteroid) for the once-daily maintenance treatment of COPD . These new once-daily formulations have the potential to improve compliance to long-term inhaled therapy .

Análisis Bioquímico

Biochemical Properties

Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .

Cellular Effects

The increase in cAMP levels caused by Vilanterol trifenatate is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .

Molecular Mechanism

Vilanterol trifenatate exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of Vilanterol trifenatate to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .

Temporal Effects in Laboratory Settings

Vilanterol trifenatate has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .

Metabolic Pathways

The metabolic pathways of Vilanterol trifenatate involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that Vilanterol trifenatate interacts with in these pathways was not found in the available literature.

Subcellular Localization

Given its mechanism of action, it is likely that Vilanterol trifenatate interacts with β2-adrenoceptors located on the cell membrane .

Propiedades

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659232 | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503070-58-4 | |

| Record name | Vilanterol trifenatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL TRIFENATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)